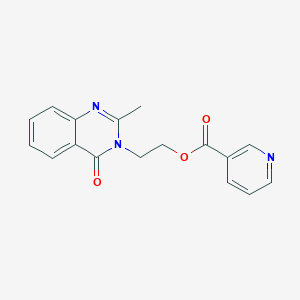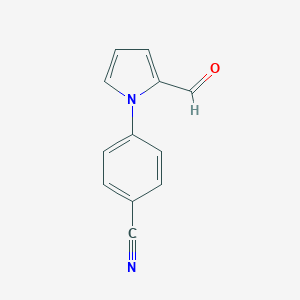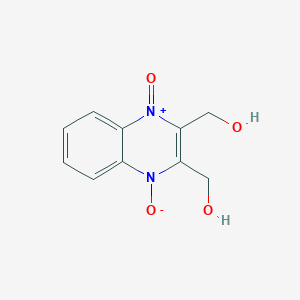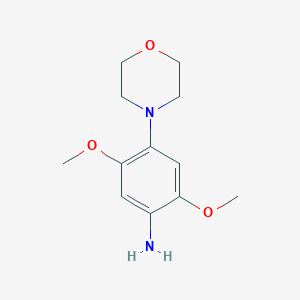
Nicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester, also known as MK-0364, is a synthetic compound that has been extensively studied for its potential therapeutic applications.
Mechanism Of Action
The mechanism of action of nicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. In inflammation, Nicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester has been demonstrated to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In neurological disorders, this compound has been found to enhance the activity of the cholinergic system, which is involved in cognitive function and memory.
Biochemical And Physiological Effects
Nicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been demonstrated to induce apoptosis, inhibit cell growth, and reduce angiogenesis. In inflammation, Nicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester has been found to reduce the production of pro-inflammatory cytokines and decrease the infiltration of immune cells into inflamed tissues. In neurological disorders, this compound has been shown to enhance cognitive function and memory.
Advantages And Limitations For Lab Experiments
The advantages of using nicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester in lab experiments include its high potency, selectivity, and low toxicity. However, the limitations of this compound include its poor solubility in aqueous solutions, which can make it difficult to administer in vivo, and its limited stability, which can lead to degradation over time.
Future Directions
There are several future directions for the study of nicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester. One area of research is the development of new analogs with improved solubility and stability. Another area of research is the investigation of the potential therapeutic applications of this compound in other diseases, such as cardiovascular disease and metabolic disorders. Additionally, the mechanism of action of Nicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester needs to be further elucidated to fully understand its therapeutic potential. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
In conclusion, nicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester is a synthetic compound that has shown promising results in various preclinical studies for its potential therapeutic applications. Further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in humans.
Synthesis Methods
Nicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester can be synthesized using a multistep process that involves the reaction of 2-methyl-4-oxo-3,4-dihydroquinazoline with ethyl chloroacetate in the presence of a base such as sodium hydride. The resulting intermediate is then treated with nicotinic acid, followed by purification using column chromatography.
Scientific Research Applications
Nicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of tumor cells and induce apoptosis, making it a promising candidate for cancer therapy. In inflammation research, Nicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester has been demonstrated to reduce inflammation in animal models of rheumatoid arthritis and multiple sclerosis. In neurological disorders, this compound has been found to enhance cognitive function and memory in animal models of Alzheimer's disease.
properties
CAS RN |
50840-28-3 |
|---|---|
Product Name |
Nicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester |
Molecular Formula |
C17H15N3O3 |
Molecular Weight |
309.32 g/mol |
IUPAC Name |
2-(2-methyl-4-oxoquinazolin-3-yl)ethyl pyridine-3-carboxylate |
InChI |
InChI=1S/C17H15N3O3/c1-12-19-15-7-3-2-6-14(15)16(21)20(12)9-10-23-17(22)13-5-4-8-18-11-13/h2-8,11H,9-10H2,1H3 |
InChI Key |
MTZBXYYMEHRFCZ-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CCOC(=O)C3=CN=CC=C3 |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CCOC(=O)C3=CN=CC=C3 |
Other CAS RN |
50840-28-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![8-Methoxy-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B179999.png)

